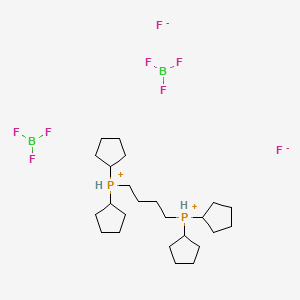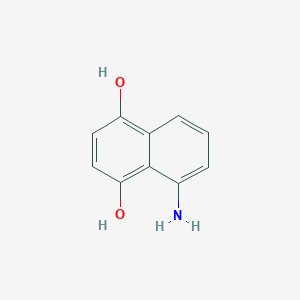![molecular formula C11H6F3N3 B14070978 2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile CAS No. 24115-34-2](/img/structure/B14070978.png)
2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- is a chemical compound with the molecular formula C11H6F3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- typically involves the reaction of 4-(trifluoromethyl)aniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Substituted nitriles or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by inhibiting certain enzymes or signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Propanedinitrile, 2-[[2-(trifluoromethoxy)phenyl]methylene]-
- Propanedinitrile, [[2-(1-pyrrolidinyl)phenyl]methylene]-
- Propanedinitrile, [[4-(trifluoromethyl)phenyl]methylene]-
Uniqueness
Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .
Propiedades
Número CAS |
24115-34-2 |
|---|---|
Fórmula molecular |
C11H6F3N3 |
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
2-[[4-(trifluoromethyl)anilino]methylidene]propanedinitrile |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-1-3-10(4-2-9)17-7-8(5-15)6-16/h1-4,7,17H |
Clave InChI |
VRZIHQVOWTWSBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)

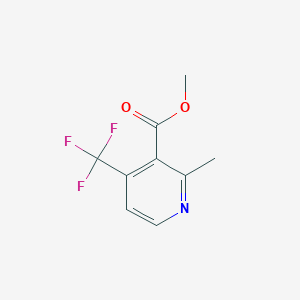
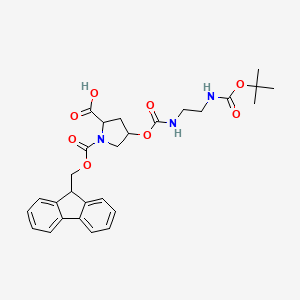
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
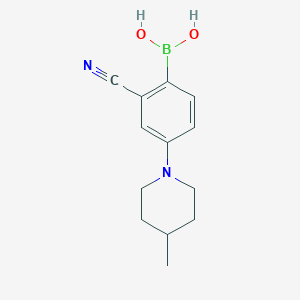
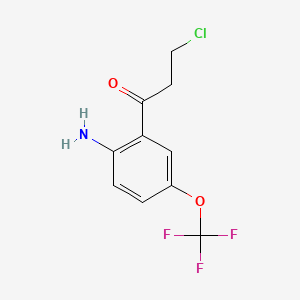
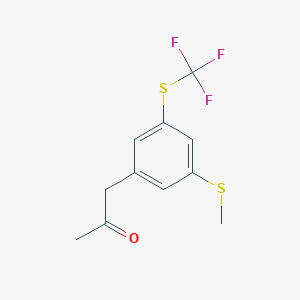


![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
